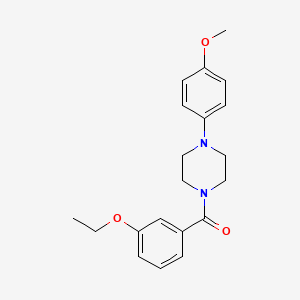![molecular formula C18H21N3O3S B4792732 N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
説明
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as NMS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide involves the inhibition of CA by binding to its active site. This leads to the reduction of the enzyme's catalytic activity, which in turn affects the levels of bicarbonate and protons in the body. This can have a significant impact on various physiological processes such as respiration, acid-base balance, and ion transport.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to affect the levels of bicarbonate and protons in the body, which can have a significant impact on various physiological processes. N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has also been shown to affect the levels of other enzymes such as carbonic anhydrase II and III, which are involved in the regulation of acid-base balance and ion transport.
実験室実験の利点と制限
One of the main advantages of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in lab experiments is its potent inhibitory effect on CA. This makes it a valuable tool for studying the role of CA in various biological processes. However, one of the limitations of using N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is its potential toxicity, which can affect the viability of cells and tissues. Careful dose optimization is therefore necessary to ensure that the compound is used safely and effectively in lab experiments.
将来の方向性
There are several future directions for the use of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in scientific research. One potential application is in the development of new therapeutic agents for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another potential direction is in the development of new diagnostic tools for the detection of CA activity in various biological samples. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide and its potential interactions with other enzymes and compounds in the body.
Conclusion:
In conclusion, N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is a valuable tool for studying the role of carbonic anhydrase in various biological processes. Its potent inhibitory effect on CA makes it a valuable tool for scientific research, although its potential toxicity requires careful dose optimization. Further studies are needed to elucidate the precise mechanisms of action of N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide and its potential applications in the development of new therapeutic agents and diagnostic tools.
科学的研究の応用
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase (CA) in various biological processes. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is a potent inhibitor of CA, and its binding to the enzyme has been shown to affect a wide range of physiological processes such as respiration, acid-base balance, and ion transport.
特性
IUPAC Name |
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-20-10-12-21(13-11-20)18(22)15-6-5-7-16(14-15)19-25(23,24)17-8-3-2-4-9-17/h2-9,14,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHALFOKRCIBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4792655.png)
![N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4792657.png)

![3-[1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4792684.png)


![3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)
![N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4792756.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)